molecular formula C13H11ClN2O4S B2655237 N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide CAS No. 446855-74-9

N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide

Cat. No.: B2655237
CAS No.: 446855-74-9
M. Wt: 326.75
InChI Key: UMUVVAMCXPHDPG-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C13H11ClN2O4S . It’s important to note that the information available is limited and may not fully describe the compound .

Scientific Research Applications

Synthesis and Characterization

N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide has been a focus in the synthesis and characterization of new molecules. For instance, researchers have developed methods for synthesizing and characterizing molecules that contain the sulfonamide group, leveraging computational studies to understand their structural and electronic properties. These studies often involve density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and spectroscopic analysis to elucidate the molecular structure and interactions of such compounds (Murthy et al., 2018).

Photooxidation Processes

The compound has also been explored in the context of photooxidation processes. Research on the irradiation of related compounds, such as 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, has demonstrated the production of both nitroso- and nitro-products under specific conditions. These findings have implications for understanding the chemical pathways and potential environmental impact of these compounds when exposed to light and oxygen (Miller & Crosby, 1983).

Chemoselective N-Acylation Reagents

In the field of organic synthesis, this compound derivatives have been developed as chemoselective N-acylation reagents. These reagents are particularly notable for their selectivity and efficiency in acylating amines in water, which is considered a green chemistry approach. This research highlights the compound's utility in facilitating selective protection and functionalization of amines, thus broadening its applicability in synthetic organic chemistry (Ebrahimi et al., 2015).

Advanced Oxidation Processes

Additionally, this compound and its derivatives have been investigated in the context of advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. Studies involving combinations of sonolysis and ozonolysis have provided insights into the factors that enhance the degradation of organic contaminants, offering potential applications in environmental remediation (Weavers et al., 1998).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-3-1-10(2-4-11)9-15-21(19,20)13-7-5-12(6-8-13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVVAMCXPHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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